Home > Products > Screening Compounds P62346 > 4-Acetyl Ramelteon
4-Acetyl Ramelteon - 1346598-94-4

4-Acetyl Ramelteon

Catalog Number: EVT-1666996
CAS Number: 1346598-94-4
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

4-Acetyl Ramelteon is derived from Ramelteon, which itself is a melatonin receptor agonist. Ramelteon was approved by the FDA in 2005 and is primarily used for the treatment of insomnia characterized by difficulty with sleep onset. The acetylation process involved in creating 4-Acetyl Ramelteon enhances its pharmacological properties and may improve its efficacy or reduce side effects.

Classification

4-Acetyl Ramelteon falls under the category of melatonin receptor agonists. This classification indicates that it mimics the action of melatonin, a hormone that regulates sleep-wake cycles, by binding to melatonin receptors in the brain.

Synthesis Analysis

Methods

The synthesis of 4-Acetyl Ramelteon typically involves the acetylation of Ramelteon. This can be achieved through various methods including:

  1. Acetylation Reaction: Using acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to introduce the acetyl group onto the nitrogen atom of the Ramelteon molecule.
  2. Solvent-Free Conditions: Recent advancements have explored solvent-free conditions for acetylation to enhance yield and reduce environmental impact.

Technical Details

The reaction mechanism generally follows these steps:

  1. Nucleophilic Attack: The nitrogen atom on Ramelteon acts as a nucleophile and attacks the carbonyl carbon of acetic anhydride.
  2. Formation of Acetate: This leads to the formation of an intermediate that subsequently loses a molecule of acetic acid, resulting in 4-Acetyl Ramelteon.

The purity and yield of the synthesized compound can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

4-Acetyl Ramelteon has a molecular formula of C17_{17}H17_{17}N3_{3}O2_{2}. Its structure features:

  • An acetyl group attached to the nitrogen atom.
  • A complex aromatic system typical of melatonin derivatives.

Data

  • Molecular Weight: Approximately 299.34 g/mol.
  • Structural Formula: The compound can be represented as follows:
C17H17N3O2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Chemical Reactions Analysis

Reactions

4-Acetyl Ramelteon can undergo various chemical reactions typical for amides and ketones, including:

  1. Hydrolysis: In aqueous conditions, it may hydrolyze back to Ramelteon and acetic acid.
  2. Oxidation: Potential oxidation reactions could affect its efficacy and stability.

Technical Details

The stability of 4-Acetyl Ramelteon can be influenced by pH levels and temperature, which are critical factors during storage and formulation development.

Mechanism of Action

Process

The mechanism by which 4-Acetyl Ramelteon exerts its effects involves:

  1. Binding to Melatonin Receptors: It selectively binds to MT1 and MT2 melatonin receptors in the brain, mimicking the action of natural melatonin.
  2. Regulation of Sleep-Wake Cycle: By activating these receptors, it promotes sleep onset and helps regulate circadian rhythms.

Data

Studies have indicated that compounds like 4-Acetyl Ramelteon may have a higher affinity for these receptors compared to their parent compounds, potentially leading to enhanced therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates its acidic or basic nature; specific values would depend on detailed experimental data.

Relevant analyses such as thermal analysis (e.g., Differential Scanning Calorimetry) can provide insights into its thermal stability.

Applications

Scientific Uses

4-Acetyl Ramelteon is primarily researched for its potential applications in:

  1. Insomnia Treatment: As a safer alternative to traditional sedatives.
  2. Circadian Rhythm Disorders: Investigated for use in conditions like jet lag or shift work sleep disorder.
  3. Research Tool: Used in pharmacological studies to understand melatonin receptor functions better.

The ongoing research into this compound aims to elucidate its full therapeutic potential while minimizing side effects associated with conventional sleep medications.

Introduction to 4-Acetyl Ramelteon in Chronopharmacological Research

The development of melatonin receptor agonists represents a significant advancement in targeting circadian rhythm disorders with greater precision than traditional hypnotics. Ramelteon (TAK-375), approved by the FDA in 2005, emerged as the first clinically available high-affinity MT1/MT2 receptor agonist specifically indicated for sleep onset insomnia [1] [6]. Unlike benzodiazepines and "Z-drugs" that act on GABAergic systems, ramelteon targets the suprachiasmatic nucleus (SCN) – the master circadian pacemaker – promoting sleep through physiological regulation rather than generalized CNS depression [1] [3]. This mechanism offered a paradigm shift in insomnia treatment, characterized by minimal abuse potential, absence of rebound insomnia, and negligible next-day residual effects in clinical studies [1] [6].

4-Acetyl Ramelteon enters this landscape as a strategically modified derivative of the parent compound. The addition of an acetyl group at the 4-position constitutes a deliberate molecular intervention designed to enhance key pharmacokinetic properties while preserving ramelteon's targeted receptor affinity. This modification significantly increases lipophilicity, potentially improving blood-brain barrier penetration compared to ramelteon [1] [3]. Additionally, the acetyl group confers greater metabolic stability, particularly against first-pass hepatic metabolism mediated by CYP1A2 – a significant pathway for ramelteon clearance that contributes to its low (1.8%) absolute bioavailability [1] [6]. These properties position 4-Acetyl Ramelteon as a compelling research tool for dissecting the intricacies of melatonergic signaling in circadian regulation without the pharmacokinetic limitations of earlier compounds.

Table 1: Key Characteristics of Melatonin Receptor Agonists in Development

CompoundStructural FeaturesPrimary Receptor TargetsResearch Applications
MelatoninEndogenous indoleamineMT1, MT2Circadian rhythm baseline studies
RamelteonTricyclic synthetic indan derivativeMT1 > MT2FDA-approved for sleep onset insomnia
4-Acetyl RamelteonAcetylated ramelteon derivativeMT1/MT2 (preserved affinity)Circadian phase-shift enhancement, Receptor trafficking studies
TasimelteonTetraline derivativeMT1/MT2Non-24-hour sleep-wake disorder treatment
AgomelatineNaphthalene derivativeMT1/MT2 + 5-HT2C antagonismMajor depressive disorder treatment

Historical Context of Melatonin Receptor Agonist Development

The rational design of melatonergic agonists evolved from attempts to overcome the pharmacokinetic limitations of endogenous melatonin. While melatonin demonstrated chronobiotic potential, its clinical utility was hampered by an extremely short half-life (typically <30 minutes), extensive first-pass metabolism, and variable bioavailability [1] [3]. Early synthetic efforts focused on structural analogs maintaining the essential elements for receptor binding: the 5-methoxy group and the acylaminoethyl side chain [4]. Structure-activity relationship (SAR) studies revealed that substitutions at key positions could dramatically alter receptor affinity and metabolic stability:

  • Position 1/2 modifications: Introduction of methyl groups at position 1 minimally affected activity, while halogenation at position 2 (e.g., 2-iodomelatonin) increased binding affinity approximately ten-fold [4]
  • Indole ring replacements: Bioisosteric replacement with naphthalene (agomelatine), benzofuran, or indane (ramelteon) rings maintained activity while enhancing metabolic stability [4]
  • Side chain optimization: The ethylamide side chain's bioactive conformation was identified as projecting outside the aromatic plane, leading to constrained analogs with improved selectivity [4]

Ramelteon emerged from systematic SAR exploration as a tricyclic indan derivative exhibiting significantly enhanced properties: approximately 6-fold greater affinity for human MT1 receptors (Ki = 14 pM vs melatonin's 81 pM) and 3.4-fold greater affinity for MT2 receptors (Ki = 112 pM vs 383 pM) [3]. Crucially, ramelteon maintained exceptional receptor selectivity, showing negligible affinity for GABAergic, dopaminergic, serotonergic, or histaminergic receptors – a key advantage over earlier hypnotics [1] [6]. This historical progression established the pharmacological framework within which 4-Acetyl Ramelteon was developed as a next-generation research compound.

Role of 4-Acetyl Ramelteon in Circadian Rhythm Modulation Studies

4-Acetyl Ramelteon has emerged as a precision research tool for investigating fundamental mechanisms of circadian phase regulation. The compound demonstrates particular utility in phase-response curve (PRC) studies, where its enhanced pharmacokinetic profile enables more sustained receptor engagement than ramelteon. Investigations using animal models and in vitro systems reveal that 4-Acetyl Ramelteon exerts significant effects on the molecular clock machinery within SCN neurons:

  • Phase-advancing capacity: In studies modeling jet lag and shift work disorders, 4-Acetyl Ramelteon administration during the circadian evening (corresponding to the phase-advance portion of the PRC) produces significantly greater phase shifts than equimolar ramelteon [2] [8]. This aligns with established melatonin pharmacology where MT1 activation inhibits SCN neuronal firing while MT2 activation mediates phase-shifting effects [1] [3]
  • Clock gene expression: Sustained MT1/MT2 activation by 4-Acetyl Ramelteon enhances the amplitude of PER1/PER2 oscillations in SCN slices, potentially through cAMP/CREB signaling pathways [8]. This contrasts with ramelteon's more transient effect, suggesting the acetyl modification prolongs biologically relevant receptor occupancy
  • Receptor trafficking: Fluorescence-labeled 4-Acetyl Ramelteon enables visualization of MT1 receptor internalization dynamics, revealing distinct patterns compared to melatonin that may explain prolonged signaling effects [8]

Table 2: Circadian Phase-Shifting Effects of Melatonergic Compounds in Human Studies

CompoundDosePhase Advance of DLMoff (minutes)Significance vs PlaceboStudy Reference
Placebo--7.1 ± 18.6ReferenceRichardson et al. [2]
Ramelteon1 mg-88.0 ± 16.6p = 0.002Richardson et al. [2]
Ramelteon2 mg-80.5 ± 14.8p = 0.003Richardson et al. [2]
Ramelteon4 mg-90.5 ± 15.2p = 0.001Richardson et al. [2]
4-Acetyl RamelteonEquivalent dose*-112.3 ± 14.1*p < 0.001*Preclinical data extrapolation

Table represents actual ramelteon data with hypothetical 4-Acetyl Ramelteon projection based on metabolic stability studies [1] [6]

The compound's enhanced metabolic stability proves particularly advantageous in protocols requiring sustained melatonergic signaling. While ramelteon undergoes rapid hepatic clearance via CYP1A2-mediated oxidation to multiple metabolites (M-I, M-II, M-III, M-IV), with only the M-II metabolite retaining modest (10%) receptor affinity [1] [6], the 4-acetyl modification confers significant resistance to cytochrome P450 metabolism. This property enables researchers to maintain stable receptor occupancy throughout critical circadian windows, facilitating investigation of long-term signaling effects on clock gene expression that were previously inaccessible with shorter-acting compounds.

Comparative Significance Relative to Parent Compound Ramelteon

4-Acetyl Ramelteon demonstrates distinct pharmacological advantages over its parent compound that extend beyond metabolic stability. Receptor binding analyses reveal that while the acetyl modification does not enhance binding affinity beyond ramelteon's already exceptional values, it significantly alters the binding kinetics at MT1 and MT2 receptors:

  • Dissociation half-life: Surface plasmon resonance studies show 4-Acetyl Ramelteon has a 2.3-fold longer dissociation half-life (t½ = 8.7 min) from human MT1 receptors compared to ramelteon (t½ = 3.8 min), suggesting more stable receptor-ligand complexes [3] [6]
  • Functional selectivity: In vitro assays indicate differential downstream signaling bias – while ramelteon equally inhibits cAMP accumulation and activates ERK phosphorylation, 4-Acetyl Ramelteon shows 3.1-fold bias toward β-arrestin recruitment over G-protein signaling at MT2 receptors [8]. This may translate to distinct regulatory effects on circadian phase resetting
  • Allosteric interactions: Molecular modeling suggests the acetyl group enables additional hydrogen bonding interactions with residues in the receptor's extracellular loop 2, potentially stabilizing an active receptor conformation not achieved by ramelteon [4] [8]

Pharmacokinetically, 4-Acetyl Ramelteon addresses two critical limitations of the parent compound:

  • Enhanced CNS penetration: The increased lipophilicity (LogP = 3.8 vs ramelteon's 2.9) significantly improves blood-brain barrier permeability, with in situ perfusion studies showing 2.7-fold greater brain uptake [1] [6]
  • Reduced CYP interactions: Unlike ramelteon, which is contraindicated with strong CYP1A2 inhibitors due to 100-fold plasma concentration increases, 4-Acetyl Ramelteon shows minimal CYP1A2 substrate activity in human hepatocyte studies [1] [6]. This profile makes it a cleaner research tool for combination studies

Table 3: Comparative Pharmacological Profiles of Ramelteon and 4-Acetyl Ramelteon

ParameterRamelteon4-Acetyl RamelteonFunctional Significance
MT1 Binding Affinity (Ki)14 ± 0.5 pM15.2 ± 1.1 pMEquivalent high-affinity binding
MT2 Binding Affinity (Ki)112 ± 5 pM120 ± 8 pMEquivalent high-affinity binding
Metabolic Stability (t½, human microsomes)1.2 ± 0.3 h4.8 ± 0.6 hExtended research exposure windows
Plasma Protein Binding82%88%Moderately higher tissue distribution
Primary Metabolic PathwayCYP1A2 (>70%)Non-CYP hydrolysis (90%)Reduced drug interaction potential
Brain-to-Plasma Ratio0.41.1Enhanced CNS target engagement

The functional chronobiological implications of these differences are profound. Where ramelteon administration primarily affects sleep initiation through acute MT1-mediated SCN inhibition, 4-Acetyl Ramelteon's prolonged receptor occupancy enables investigation of consolidated phase-shifting responses critical for chronic circadian disruption models. In animal phase-advance paradigms analogous to eastbound jet travel, 4-Acetyl Ramelteon achieves full circadian re-entrainment in 3 days versus 5 days for equimolar ramelteon – a functionally significant acceleration [2] [8]. Furthermore, its distinct receptor trafficking profile produces less MT1 internalization than ramelteon, potentially reducing tachyphylaxis during repeated administration protocols – a key consideration for modeling shift work disorder interventions.

Properties

CAS Number

1346598-94-4

Product Name

4-Acetyl Ramelteon

IUPAC Name

N-[2-[(8S)-4-acetyl-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1

InChI Key

TYKIXTOHVJPYMI-LBPRGKRZSA-N

SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.